

comparative analysis of Darunavir metabolism in different species

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A Comparative Analysis of Darunavir Metabolism Across Species

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at the Metabolic Pathways of Darunavir in Humans and Key Preclinical Species

Darunavir, a potent protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV infection. Understanding its metabolic fate across different species is paramount for the preclinical assessment of its efficacy and safety, and for the accurate extrapolation of animal data to humans. This guide provides a comparative analysis of Darunavir metabolism in humans, monkeys, dogs, rats, and mice, supported by experimental data and detailed methodologies.

Executive Summary

Darunavir is extensively metabolized, primarily by the cytochrome P450 (CYP) 3A4 enzyme in humans. The major metabolic pathways involve oxidation and hydrolysis. While the fundamental routes of metabolism are generally conserved across species, significant quantitative differences exist. These interspecies variations in metabolic profiles underscore the importance of selecting appropriate animal models in preclinical drug development.

Comparative Metabolic Pathways



The primary metabolic pathways of Darunavir in humans are carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation[1]. In preclinical species, while these pathways are also observed, the extent of each biotransformation can vary.

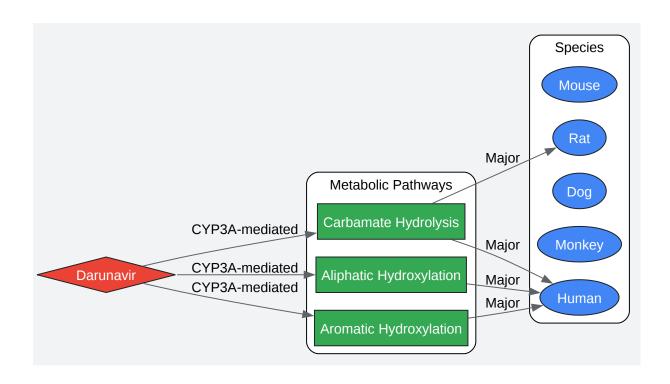
Table 1: Major Metabolites of Darunavir Identified in Liver Microsomes of Different Species

Metabolit e	Metabolic Pathway	Human	Monkey	Dog	Rat	Mouse
M1 (m/z 392)	Carbamate Hydrolysis	Major	N/A	N/A	Major[2]	N/A
M2 (m/z 172)	Further degradatio n of M1	Minor	N/A	N/A	Minor[2]	N/A
Oxidative Metabolites	Hydroxylati on	Major	N/A	N/A	N/A	N/A

N/A: Data not readily available in the public domain.

The metabolic landscape of Darunavir is dominated by CYP3A-mediated reactions across species. However, the specific isoforms and their relative contributions can differ, leading to the observed variations in metabolite profiles.





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Figure 1: Comparative Metabolic Pathways of Darunavir.

Experimental Protocols

A comprehensive understanding of drug metabolism relies on robust experimental designs. The following are detailed methodologies for key experiments cited in the study of Darunavir metabolism.

In Vitro Metabolism using Liver Microsomes

This assay is crucial for identifying metabolic pathways and the enzymes involved.

Objective: To determine the metabolic profile of Darunavir in liver microsomes from different species.

Materials:



- Darunavir
- Pooled liver microsomes (human, monkey, dog, rat, mouse)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard for LC-MS/MS analysis

Procedure:

- Prepare a stock solution of Darunavir in a suitable solvent (e.g., DMSO).
- Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
- In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and Darunavir solution.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Terminate the reaction by adding ice-cold acetonitrile.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the parent drug and metabolites using a validated LC-MS/MS method.

Metabolite Identification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and structural elucidation of drug metabolites.



Objective: To identify and characterize the metabolites of Darunavir from in vitro or in vivo samples.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- A reverse-phase C18 column is commonly used for separation.
- Tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole).

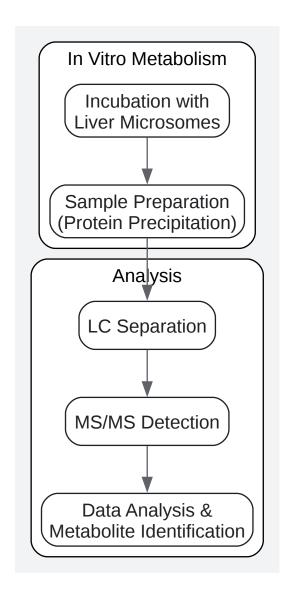
Chromatographic Conditions (Example for Rat Serum and Urine Analysis)[2]:

- Column: Agilent RP-18 (250×4.6mm, 5μm)
- Mobile Phase: 20mM ammonium acetate and methanol (40:60, v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μL
- Column Temperature: 30°C

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
- Scan Type: Full scan for metabolite profiling and product ion scan for structural elucidation.
- Data Analysis: Metabolites are identified by comparing their mass spectra and retention times with those of the parent drug and potential biotransformation products.





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Figure 2: General Experimental Workflow for In Vitro Metabolism Studies.

Discussion of Interspecies Differences

The available data, primarily from human and rat studies, indicates that while the main metabolic pathways are qualitatively similar, quantitative differences are significant. The predominance of CYP3A-mediated metabolism is a consistent theme. However, the expression and activity of CYP3A enzymes can vary considerably between species, influencing the rate and extent of Darunavir metabolism. For instance, differences in the expression of CYP3A isoforms in the liver and intestine of dogs and monkeys compared to humans can lead to altered clearance and oral bioavailability.



The lack of comprehensive, publicly available data on Darunavir metabolism in monkeys, dogs, and mice highlights a critical gap. Such data is essential for accurately predicting human pharmacokinetics from preclinical studies and for understanding potential species-specific toxicity. Further research employing in vitro systems with liver microsomes and hepatocytes from these species is warranted to build a more complete comparative picture.

Conclusion

This guide provides a foundational comparative analysis of Darunavir metabolism, emphasizing the central role of CYP3A enzymes and the key metabolic pathways in humans. While data in common preclinical species is limited, the provided experimental protocols offer a clear framework for conducting further research to fill these knowledge gaps. A thorough understanding of the species-specific metabolism of Darunavir is indispensable for its continued development and safe and effective use in the clinic.

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